molecular formula C20H22N2O4 B2750120 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide CAS No. 941962-72-7

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide

Cat. No.: B2750120
CAS No.: 941962-72-7
M. Wt: 354.406
InChI Key: ZLPGTELXQCHLEA-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole group and a phenylbutan-2-yl group attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide typically involves multiple steps, starting with the preparation of benzo[d][1,3]dioxol-5-ylmethanol and 4-phenylbutan-2-amine. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often include the use of dry solvents such as tetrahydrofuran (THF) and the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzo[d][1,3]dioxole group can interact with biological macromolecules, while the oxalamide core can form hydrogen bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(4-phenylbutan-2-yl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalamide core and phenylbutan-2-yl group provide unique reactivity and potential for diverse applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-phenylbutan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-14(7-8-15-5-3-2-4-6-15)22-20(24)19(23)21-12-16-9-10-17-18(11-16)26-13-25-17/h2-6,9-11,14H,7-8,12-13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPGTELXQCHLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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